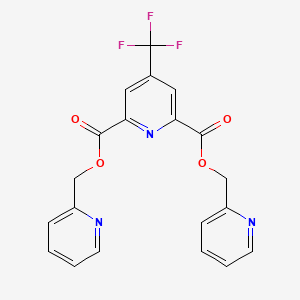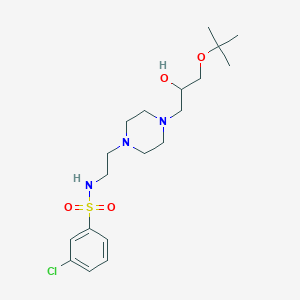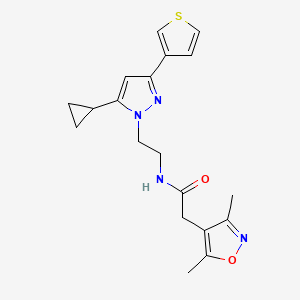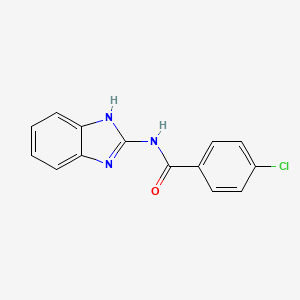
7-Amino-3H-quinazolin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. The compound 7-Amino-3H-quinazolin-4-one; hydrochloride is a derivative of this class, which is significant as an intermediate in the synthesis of various heterocyclic drugs .
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 7-Amino-3H-quinazolin-4-one, has been explored through various methods. One approach involves the preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, which can be further modified to introduce various substituents . Another method includes the reduction of 4-chloro-7-nitro-quinazoline using Pd/C and Zn to yield 7-amino-quinazoline with a slightly higher yield than previous methods, offering a more economical synthesis route . Additionally, a green synthesis approach has been reported for 3-amino-2-methyl-quinazolin-4(3H)-ones using a microwave-assisted process, which is environmentally friendly and efficient .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been elucidated using various analytical techniques. X-ray crystallographic analysis has confirmed the substitution patterns in synthesized compounds, such as the 7-cycloalkylimino substitution in 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones . The structural investigation of these compounds is crucial for understanding their biological activity and for designing selective receptor antagonists .
Chemical Reactions Analysis
Quinazolinone derivatives undergo a range of chemical reactions that allow for the introduction of various functional groups. For instance, the nucleophilic amination-defluorination reaction has been used to introduce amino groups at specific positions on the quinazolinone ring . The versatility of these reactions enables the synthesis of a wide array of quinazolinone-based compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are characterized by techniques such as melting point determination, FT-IR, 1H-NMR, 13C-NMR, and HRMS . These properties are influenced by the substituents on the quinazolinone core and are important for the compound's stability, solubility, and reactivity. The IR spectra can reveal the presence or absence of specific functional groups, which is essential for confirming the structure of synthesized compounds .
Case Studies
Several studies have evaluated the biological activities of quinazolinone derivatives. For example, some compounds have shown significant antibacterial activity against various strains of bacteria, such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 6-9 mg/mL . Additionally, metal complexes of quinazolinone ligands have been tested for their antimicrobial properties, showing considerable activity against both gram-positive and gram-negative bacteria, as well as fungi . These studies highlight the potential of quinazolinone derivatives in developing new antimicrobial agents.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazoline derivatives, including 7-Amino-3H-quinazolin-4-one hydrochloride, are recognized for their significant biological activities. The synthesis of various quinazoline derivatives has been a focus of study due to their promising pharmacological properties. For instance, novel quinazoline derivatives have been synthesized and characterized, demonstrating notable activities against cancer cell lines, particularly the CNS SNB-75 Cancer cell line, indicating their potential as antitumor agents (Noolvi & Patel, 2013). Additionally, the synthesis of quinazoline-4-one/4-thione derivatives has been explored, with certain compounds showing promising antimicrobial, analgesic, and anti-inflammatory properties, suggesting their therapeutic potential in these areas (Dash et al., 2017).
Antihyperglycemic and Antibacterial Activity
The antihyperglycemic activity of 7-Amino-3H-quinazolin-4-one hydrochloride derivatives has also been examined. Some synthesized compounds showed significant reduction in blood glucose levels, highlighting their potential application in treating conditions like diabetes (Ram et al., 2003). Furthermore, the antibacterial properties of these derivatives have been studied, with some compounds exhibiting substantial activity against various bacterial strains, such as Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa (Osarodion, 2020).
Antihypertensive and Anticonvulsant Properties
The exploration of antihypertensive and anticonvulsant properties of quinazoline derivatives has led to the discovery of compounds with significant activity in these areas. Certain derivatives have shown potent antihypertensive activity, comparable to clinically used drugs, indicating their potential in hypertension treatment (Rahman et al., 2014). Additionally, novel quinazolin-4(3H)-one derivatives have been designed and synthesized, exhibiting promising anticonvulsant and antidepressant effects, which could be beneficial in treating neurological disorders (Amir et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 7-Amino-3H-quinazolin-4-one hydrochloride, also known as AT33607, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby allowing the histones to wrap the DNA more tightly.
Mode of Action
AT33607 interacts with HDAC6 by binding to it, thereby inhibiting its function . This inhibition results in an increase in the acetylation of histones, which leads to a more relaxed chromatin structure and promotes gene transcription .
Biochemical Pathways
The inhibition of HDAC6 by AT33607 affects various biochemical pathways. One of the key pathways is the regulation of gene expression. By inhibiting HDAC6, AT33607 promotes the acetylation of histones, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of HDAC6 by AT33607 has been shown to have potent antiproliferative activity in several tumor cell lines . For instance, one of the compounds tested was found to be most active against the MCF-7 line, exhibiting cell-cycle arrest in the G2 phase and promoting apoptosis . Additionally, a significant reduction in the colony-forming capability of cancer cells was noted in the presence of this compound .
Propriétés
IUPAC Name |
7-amino-3H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,9H2,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEISPYUKWNLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

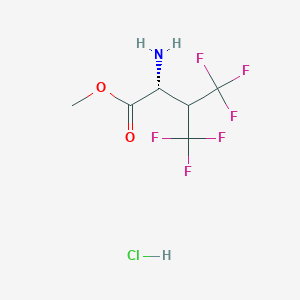
amino}oxolan-3-ol](/img/structure/B2504431.png)
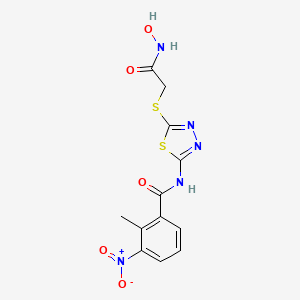
![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
